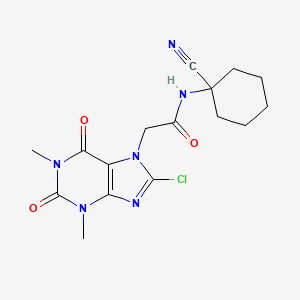

2-(8-chloro-1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(1-cyanocyclohexyl)acetamide

Description

Properties

IUPAC Name |

2-(8-chloro-1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(1-cyanocyclohexyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN6O3/c1-21-12-11(13(25)22(2)15(21)26)23(14(17)19-12)8-10(24)20-16(9-18)6-4-3-5-7-16/h3-8H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGDTYVXIPKSATK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Cl)CC(=O)NC3(CCCCC3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(8-chloro-1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(1-cyanocyclohexyl)acetamide is a synthetic compound belonging to the purine class, characterized by its complex molecular structure and diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical properties:

- Molecular Formula : C16H19ClN6O3

- Molecular Weight : 378.82 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Its structure suggests potential inhibition of phosphodiesterases (PDEs), which play a crucial role in regulating intracellular levels of cyclic nucleotides.

1. Antiinflammatory Activity

Research indicates that derivatives of purine compounds exhibit significant anti-inflammatory effects. A study on related compounds demonstrated their ability to inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory process. This suggests that this compound may possess similar properties .

2. Analgesic Effects

The analgesic properties of purine derivatives have been documented in various studies. The compound's structural resemblance to known analgesics suggests that it may modulate pain pathways effectively. In animal models, related compounds have shown a dose-dependent reduction in pain response, indicating potential as a non-narcotic analgesic .

3. Anticancer Potential

Preliminary studies suggest that purine derivatives can exhibit cytotoxic effects against cancer cell lines. The mechanism may involve the induction of apoptosis through the modulation of signaling pathways associated with cell survival and proliferation. Further investigation is needed to elucidate the specific pathways involved for this compound.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues and Their Pharmacological Profiles

Key Comparative Insights

Structural Modifications and Target Specificity

- Chlorination vs. Methylation: The 8-chloro substitution in the target compound distinguishes it from non-chlorinated analogs like HC-030031 and CHEM-5861526.

- Cyanocyclohexyl vs. Aryl Groups: The 1-cyanocyclohexyl group in the target compound contrasts with aryl substituents in HC-030031 (4-isopropylphenyl) and FPR2 agonists (4-bromophenyl). The cyclohexyl group likely improves solubility and pharmacokinetics compared to planar aromatic systems .

Therapeutic Potential

- Neurological Applications : Compound 5’s neuroprotective profile implies that the target compound’s chlorinated analog might be optimized for neurodegenerative diseases (e.g., Parkinson’s) with improved BBB penetration .

- Inflammatory Disorders : TRPA1 antagonists like HC-030031 are promising for inflammatory pain or asthma. The target compound’s structural similarity positions it as a candidate for analogous applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.